molecular formula C16H20NOCl B601820 N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride CAS No. 873310-33-9

N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride

Cat. No.: B601820
CAS No.: 873310-33-9
M. Wt: 277.79
InChI Key:
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Description

N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride, also known as N-Methyl-PPPA, is a compound with the molecular formula C16H20ClNO . It is a serotonin-norepinephrine reuptake inhibitor (SNRI) which was developed by Eli Lilly from diphenhydramine in the early 1970s while in search of new antidepressants . It is closely related structurally to fluoxetine, atomoxetine, and nisoxetine .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string InChI=1S/C16H19NO.ClH/c1-17-13-12-16(14-8-4-2-5-9-14)18-15-10-6-3-7-11-15;/h2-11,16-17H,12-13H2,1H3;1H . The compound has a molecular weight of 277.79 g/mol . The compound’s structure includes a phenyl group, a phenoxy group, and a propylamine group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 277.79 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 6 . The exact mass and monoisotopic mass of the compound are 277.1233420 g/mol . The topological polar surface area of the compound is 21.3 Ų . The compound has a heavy atom count of 19 .

Scientific Research Applications

Phenolic Compounds in Aquatic Environments

  • Occurrence and Fate in Aquatic Environments : Parabens, which share a phenolic structure, have been reviewed for their occurrence, fate, and behavior in aquatic environments. Despite efficient wastewater treatment processes, these compounds persist in low concentrations in effluents and surface waters, reflecting continuous environmental introduction. Their ubiquity raises concerns about their potential as weak endocrine disrupters, necessitating further studies on their transformation products and toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).

Chemical Synthesis and Biological Activities

  • Natural Chalcones : Chalcones, featuring a core phenolic structure, exhibit a broad spectrum of biological activities with potential clinical applications against various diseases. The isolation, chemical synthesis, and biological activities of natural chalcones, particularly those bearing hydroxyl and methyl groups, have been extensively reviewed. This highlights the continuous interest in exploring phenolic structures for therapeutic purposes (Zhai, Sun, & Sang, 2022).

Environmental and Health Implications

  • Toxicity and Environmental Impact : The environmental persistence and potential toxicity of phenolic compounds like triclosan, which shares a resemblance to the broader class of phenolic-based chemicals, underscore the need for a deeper understanding of their impact on ecosystems and human health. Triclosan's widespread use and detection in various environmental matrices call for a reevaluation of its safety profile and environmental behavior (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).

Pharmacological Evaluations

  • Synthetic Phenolic Derivatives : Investigations into phenolic derivatives, including synthetic pathways and their antibacterial activities, indicate the pharmaceutical potential of these compounds. The synthesis and evaluation of specific phenolic-based structures have shown significant antimicrobial activities, suggesting the possibility of discovering new therapeutic agents (Kumar, Kumar, & Khan, 2020).

Mechanism of Action

Target of Action

The primary target of Atomoxetine EP Impurity A HCl, also known as N-methyl-3-phenoxy-3-phenylpropan-1-amine hydrochloride, is the norepinephrine transporter (NET) . This transporter is responsible for the reuptake of norepinephrine into presynaptic neurons, thus playing a crucial role in regulating concentrations of this neurotransmitter in the synaptic cleft .

Mode of Action

Atomoxetine EP Impurity A HCl acts as a norepinephrine uptake blocker . By inhibiting the reuptake of norepinephrine, it increases the concentration of norepinephrine in the synaptic cleft. This leads to enhanced signaling between neurons, which can result in changes in mood and behavior .

Biochemical Pathways

The increased norepinephrine levels in the synaptic cleft can affect various biochemical pathways. One of the key pathways influenced by norepinephrine is the adrenergic signaling pathway . Enhanced norepinephrine signaling can lead to increased activation of adrenergic receptors, which can have various downstream effects depending on the specific receptor subtype and the cell type in which it is expressed .

Pharmacokinetics

Atomoxetine, the parent compound, is known to be primarily cleared from the body via oxidative metabolism, with the metabolites subsequently eliminated in the urine

Result of Action

The increased norepinephrine levels resulting from the action of Atomoxetine EP Impurity A HCl can lead to a variety of molecular and cellular effects. These can include increased alertness and attention, as well as potential improvements in mood . The specific effects can vary depending on individual factors such as the person’s baseline norepinephrine levels and their specific genetic makeup .

Properties

IUPAC Name

N-methyl-3-phenoxy-3-phenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO.ClH/c1-17-13-12-16(14-8-4-2-5-9-14)18-15-10-6-3-7-11-15;/h2-11,16-17H,12-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLKKVGMPUCUOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873310-33-9
Record name Benzenepropanamine, N-methyl-γ-phenoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=873310-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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